molecular formula C15H14N4O3S B2514916 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034481-64-4

4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2514916
CAS No.: 2034481-64-4
M. Wt: 330.36
InChI Key: HWXGZLQRBVBQEL-UHFFFAOYSA-N
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Description

4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile: is a chemical compound that belongs to the class of sulfonamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine derivative. One common approach is to react pyridazine with an appropriate alcohol under acidic conditions to form the pyridazin-3-yloxy group. This intermediate is then reacted with pyrrolidine in the presence of a sulfonating agent to introduce the sulfonyl group. Finally, the benzonitrile moiety is added through a nitrile formation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to handle the large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzonitrile group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The pyridazine ring can be reduced to form pyridazinylamine derivatives.

  • Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Pyridazinylamine derivatives.

  • Substitution: : Various substituted sulfonyl derivatives.

Scientific Research Applications

4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery.

  • Medicine: : Potential use in the development of new pharmaceuticals, particularly as a lead compound for drug design.

  • Industry: : It may find applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile: can be compared to other sulfonamide derivatives and pyridazine-based compounds. Some similar compounds include:

  • 4-(Pyridin-3-yloxy)benzoic acid

  • ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid

These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

4-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c16-10-12-3-5-14(6-4-12)23(20,21)19-9-7-13(11-19)22-15-2-1-8-17-18-15/h1-6,8,13H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXGZLQRBVBQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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